molecular formula C10H16 B175716 Divinylcyclohexane CAS No. 17065-15-5

Divinylcyclohexane

Cat. No.: B175716
CAS No.: 17065-15-5
M. Wt: 136.23 g/mol
InChI Key: ZWUBFMWIQJSEQS-UHFFFAOYSA-N
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Description

Divinylcyclohexane is an organic compound with the molecular formula C10H16. It consists of a cyclohexane ring with two vinyl groups attached at the 1 and 2 positions. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Divinylcyclohexane can be synthesized through several methods. One common approach involves the dimerization of buta-1,3-diene in a Diels-Alder reaction. This reaction is typically conducted at high temperatures (110 - 425°C) and pressures (1.3 - 100 MPa) in the presence of a catalyst, such as a mixture of silicon carbide and salts of copper or chromium .

Industrial Production Methods: In industrial settings, the production of this compound often involves the same Diels-Alder reaction, optimized for large-scale synthesis. The reaction conditions are carefully controlled to maximize yield and purity, and the product is typically purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Divinylcyclohexane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form epoxides or other oxygen-containing compounds.

    Reduction: Hydrogenation can convert the vinyl groups into ethyl groups, resulting in a saturated cyclohexane derivative.

    Substitution: The vinyl groups can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as peracids or ozone are commonly used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts under atmospheric or elevated pressures.

    Substitution: Nucleophiles like halides or amines can react with the vinyl groups in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Epoxides or diols.

    Reduction: Saturated cyclohexane derivatives.

    Substitution: Vinyl-substituted cyclohexanes with various functional groups.

Scientific Research Applications

Divinylcyclohexane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which divinylcyclohexane exerts its effects depends on the specific reaction or application. In polymerization reactions, the vinyl groups undergo radical or ionic polymerization to form long-chain polymers. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and molecular targets can vary widely depending on the specific derivative and application .

Comparison with Similar Compounds

  • 1,4-Cyclohexanedimethanol divinyl ether
  • 4-Vinylcyclohexene
  • 1,2-Divinylcyclopentane

Comparison: Divinylcyclohexane is unique due to its specific structure, which includes two vinyl groups attached to a cyclohexane ring. This structure imparts distinct reactivity and properties compared to similar compounds. For example, 4-vinylcyclohexene has a single vinyl group attached to a cyclohexene ring, resulting in different reactivity and applications.

Properties

IUPAC Name

1,1-bis(ethenyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-3-10(4-2)8-6-5-7-9-10/h3-4H,1-2,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUBFMWIQJSEQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CCCCC1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20998298
Record name 1,1-Diethenylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20998298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77011-74-6
Record name Divinylcyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077011746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Diethenylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20998298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Divinylcyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.426
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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